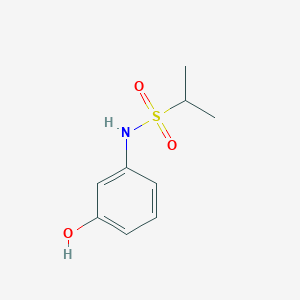

N-(3-hydroxyphenyl)propane-2-sulfonamide

Description

N-(3-Hydroxyphenyl)propane-2-sulfonamide is a sulfonamide derivative characterized by a propane-2-sulfonamide backbone linked to a 3-hydroxyphenyl group. This compound belongs to a broader class of sulfonamides, which are widely studied for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . Synthetically, such compounds are typically prepared via nucleophilic substitution or amide coupling reactions, with structural validation through NMR, mass spectrometry, and HPLC .

Properties

IUPAC Name |

N-(3-hydroxyphenyl)propane-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-7(2)14(12,13)10-8-4-3-5-9(11)6-8/h3-7,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIFKVFWUVWZQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-Hydroxyphenyl)propane-2-sulfonamide, a sulfonamide derivative, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant properties, antibacterial effects, and potential applications in pharmacotherapy.

Chemical Structure and Synthesis

This compound is characterized by the presence of a sulfonamide group attached to a 3-hydroxyphenyl moiety. The synthesis typically involves the reaction of 3-hydroxyaniline with sulfonyl chlorides under controlled conditions. This compound's structural features contribute significantly to its biological properties.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of this compound. The compound exhibited significant radical scavenging activity in various assays, notably the DPPH assay.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Comparison to Vitamin C (IC50 = 141.9 µM) |

|---|---|---|

| This compound | 202.20 | Comparable |

| Vitamin C | 141.9 | Reference |

The IC50 value indicates the concentration required to inhibit 50% of the DPPH radicals, demonstrating that this compound exhibits antioxidant properties comparable to those of vitamin C, which is widely recognized for its antioxidant capabilities .

Antibacterial Activity

In addition to its antioxidant properties, this compound has shown promising antibacterial activity against various pathogens. Studies indicate that it effectively inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Table 2: Antibacterial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Streptococcus pneumoniae | 25 |

The MIC values suggest that this compound has a potent inhibitory effect on these bacterial strains, making it a candidate for further development as an antibacterial agent .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Radical Scavenging: The hydroxyl group in the structure enhances its ability to donate hydrogen atoms, thereby neutralizing free radicals .

- Protein Binding: Molecular docking studies have shown strong binding affinities with proteins involved in oxidative stress pathways and bacterial cell wall synthesis .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study A: Investigated the compound's effect on oxidative stress markers in human cells, demonstrating a reduction in malondialdehyde (MDA) levels, indicating decreased lipid peroxidation.

- Study B: Evaluated its antibacterial efficacy in vivo using mouse models infected with Staphylococcus aureus, showing significant improvement in survival rates when treated with the compound compared to controls.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

N-(3-hydroxyphenyl)propane-2-sulfonamide exhibits notable antimicrobial properties. Sulfonamides, in general, have been historically significant as antibiotics since the discovery of Prontosil in the 1930s. This compound's sulfonamide moiety is crucial for its biological activity, allowing it to inhibit bacterial growth by interfering with folic acid synthesis .

Therapeutic Uses

This compound has potential applications in treating conditions such as hypertension and edema due to its diuretic properties. It is structurally similar to other sulfonamides that are used in clinical settings, such as acetazolamide and dorzolamide, which are employed to manage glaucoma and other conditions .

Biochemical Research

Enzyme Inhibition Studies

Research has indicated that derivatives of this compound can serve as inhibitors for various enzymes, including carbonic anhydrase and beta-secretase. These enzymes are critical in pathways related to neurodegenerative diseases like Alzheimer's . The inhibition of beta-secretase activity is particularly relevant for developing therapeutic strategies against amyloid plaque formation.

Cell Culture Applications

In cell culture studies, this compound has been utilized to assess its effects on cell proliferation and apoptosis. The hydroxyphenyl group enhances interaction with biological targets, making it a candidate for further investigations into cancer therapies .

Analytical Chemistry

Analytical Methods Development

this compound is also used in the development of analytical methods for detecting sulfonamide compounds in biological samples. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been employed to quantify this compound in various matrices, aiding in pharmacokinetic studies .

Case Studies

Comparison with Similar Compounds

Table 1: Comparative Data for Sulfonamide Derivatives

*Calculated based on molecular formula C₉H₁₁NO₃S.

Q & A

Q. What are the optimal synthetic routes for N-(3-hydroxyphenyl)propane-2-sulfonamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves sulfonylation of 3-aminophenol with propane-2-sulfonyl chloride under basic conditions. Key steps include:

- Reagent Selection: Use anhydrous acetone as a solvent with potassium carbonate (K₂CO₃) to deprotonate the amine and scavenge HCl .

- Temperature Control: Reflux at 60–70°C for 3–6 hours to ensure complete reaction.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol improves purity (>98% via HPLC) .

- Yield Optimization: Stoichiometric excess of propane-2-sulfonyl chloride (1.2–1.5 equiv) minimizes side products.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify regioselectivity and sulfonamide linkage (e.g., sulfonyl protons at δ 3.1–3.3 ppm) .

- High-Performance Liquid Chromatography (HPLC): Assess purity (>98%) using a C18 column with acetonitrile/water gradients .

- Mass Spectrometry (MS): Confirm molecular weight (e.g., [M+H]⁺ at m/z 244.1) .

- Elemental Analysis: Validate empirical formula (C₉H₁₃NO₃S) .

Q. How can researchers screen the biological activity of this compound in vitro?

Methodological Answer:

- Cell-Based Assays: Use MTT or resazurin assays in cancer cell lines (e.g., MCF-7, HepG2) to evaluate antiproliferative activity .

- Enzyme Inhibition Studies: Test against targets like carbonic anhydrase or AMPA receptors via fluorometric assays .

- Dose-Response Curves: Determine IC₅₀ values using serial dilutions (0.1–100 µM) .

Advanced Research Questions

Q. How can target engagement of this compound with AMPA receptors be validated experimentally?

Methodological Answer:

- Electrophysiology: Patch-clamp recordings in HEK293 cells expressing GluA1/GluA4 subunits quantify potentiation of glutamate-induced currents .

- Radioligand Binding: Compete with [³H]AMPA in cortical membranes to calculate Kᵢ values .

- Auxiliary Protein Dependence: Co-express Stargazin or γ8 to assess modulation of receptor desensitization kinetics .

Q. How should researchers address contradictory data in receptor subtype selectivity studies?

Methodological Answer:

- Subunit-Specific Cloning: Compare effects on homomeric GluA1 (flip/flop) vs. GluA4 receptors to isolate splice variant dependencies .

- Data Normalization: Use internal controls (e.g., cyclothiazide for AMPA receptor desensitization) to standardize responses across experiments .

- Meta-Analysis: Pool data from multiple labs to identify trends (e.g., higher efficacy in GluA2-lacking receptors) .

Q. What strategies mitigate challenges in achieving enantiomeric purity during synthesis?

Methodological Answer:

- Chiral Chromatography: Use cellulose-based columns (Chiralpak IC) with hexane/isopropanol to resolve racemic mixtures .

- Asymmetric Synthesis: Employ chiral catalysts (e.g., BINOL-derived ligands) during sulfonylation to favor desired enantiomers .

- Circular Dichroism (CD): Confirm enantiopurity by comparing CD spectra with reference standards .

Q. How can metabolic stability and pharmacokinetics of this compound be evaluated in preclinical models?

Methodological Answer:

- Microsomal Assays: Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify CYP450-mediated metabolites .

- Plasma Protein Binding: Use ultrafiltration or equilibrium dialysis to assess free fraction .

- In Vivo PK: Administer intravenously/orally in rodents and collect plasma for LC-MS/MS analysis of bioavailability (F%) .

Q. What computational approaches guide structure-activity relationship (SAR) optimization for enhanced potency?

Methodological Answer:

- Molecular Docking: Model interactions with AMPA receptor ligand-binding domains (e.g., GluA2 S1S2 crystal structure, PDB: 3H6F) to predict substituent effects .

- QSAR Modeling: Train algorithms on IC₅₀ data from analogues (e.g., 3-hydroxyphenyl vs. 4-methoxyphenyl derivatives) .

- Free Energy Perturbation (FEP): Calculate ΔΔG for sulfonamide modifications to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.